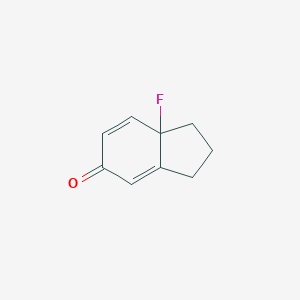
7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one: is an organic compound that belongs to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of a fluorine atom at the 7a position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indanone core structure.
Fluorination: The introduction of the fluorine atom at the 7a position is achieved through electrophilic fluorination. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: The cyclization process forms the bicyclic indanone structure. This step often involves the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Employing advanced purification methods such as chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indanones with various functional groups.
Wissenschaftliche Forschungsanwendungen
7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indan-5(7aH)-one: Lacks the fluorine atom at the 7a position.
7a-Chloroindan-5(7aH)-one: Contains a chlorine atom instead of fluorine.
7a-Bromoindan-5(7aH)-one: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom at the 7a position in 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
156332-26-2 |
|---|---|
Molekularformel |
C9H9FO |
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
7a-fluoro-2,3-dihydro-1H-inden-5-one |
InChI |
InChI=1S/C9H9FO/c10-9-4-1-2-7(9)6-8(11)3-5-9/h3,5-6H,1-2,4H2 |
InChI-Schlüssel |
SNIASKAXHOENCG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=O)C=CC2(C1)F |
Kanonische SMILES |
C1CC2=CC(=O)C=CC2(C1)F |
Synonyme |
5H-Inden-5-one,7a-fluoro-1,2,3,7a-tetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















